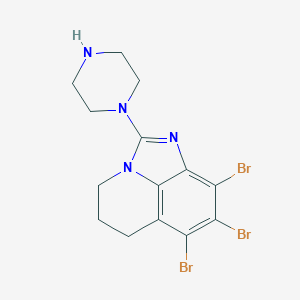

Tricyclic benzimidazole derivative 1

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C14H15Br3N4 |

|---|---|

Poids moléculaire |

479.01 g/mol |

Nom IUPAC |

5,6,7-tribromo-2-piperazin-1-yl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene |

InChI |

InChI=1S/C14H15Br3N4/c15-9-8-2-1-5-21-13(8)12(11(17)10(9)16)19-14(21)20-6-3-18-4-7-20/h18H,1-7H2 |

Clé InChI |

FUOROZXAYONUGD-UHFFFAOYSA-N |

SMILES canonique |

C1CC2=C3C(=C(C(=C2Br)Br)Br)N=C(N3C1)N4CCNCC4 |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Derivatization of Tricyclic Benzimidazole Derivatives

Established Synthetic Routes for Tricyclic Benzimidazole (B57391) Core Structures

The construction of the tricyclic benzimidazole core can be achieved through several synthetic strategies, each with its own advantages. These routes range from classical condensation reactions to modern, technologically advanced methods that offer improved yields, reduced reaction times, and more environmentally benign conditions.

One-Pot Cyclization and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecules like tricyclic benzimidazoles from simple starting materials in a single synthetic operation. scispace.comnih.govumich.eduorganic-chemistry.orgresearchgate.net These approaches are characterized by their high atom economy, procedural simplicity, and the ability to generate molecular diversity. scispace.comnih.gov

A notable one-pot synthesis involves the reaction between trans-substituted acrylic acids and 1H-benzo[d]imidazole-2-thiol using a coupling reagent like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU). nih.gov This reaction proceeds through the formation of an active ester intermediate, followed by a Michael addition cyclization to yield fused tricyclic benzimidazole–thiazinone derivatives. nih.gov The reaction is typically carried out at room temperature in a solvent such as dry N,N-dimethylformamide (DMF) with a base like N,N-diisopropylethylamine (DIPEA). nih.gov

Another efficient one-pot method for synthesizing 2-substituted benzimidazoles involves the condensation of o-phenylenediamines with aryl aldehydes. organic-chemistry.org This can be achieved using a hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) system in acetonitrile (B52724) at room temperature, offering short reaction times and high yields. organic-chemistry.org

Multicomponent reactions have also been effectively employed. For instance, new tricyclic benzimidazoles have been synthesized through the condensation of 3,4‐dihydro‐2H‐benzo[b] scispace.comrhhz.netoxazin‐5‐amine with various aldehydes in the presence of sodium metabisulfite (B1197395) adsorbed on silica (B1680970). researchgate.net This method is highly efficient, with reactions completing at room temperature and allowing for easy product isolation. researchgate.net

| Starting Material 1 | Starting Material 2 | Reagents/Catalyst | Product | Yield (%) | Reference |

| (difluoromethoxy)-1H-benzo[d]imidazole-2-thiol | trans-Cinnamic acid | TBTU, DIPEA, dry DMF | Benzimidazole-thiazinone derivative | - | nih.gov |

| o-phenylenediamine (B120857) | 4-Nitrobenzaldehyde | H₂O₂, HCl, Acetonitrile | 2-(4-nitrophenyl)-1H-benzimidazole | 95 | organic-chemistry.org |

| 3,4‐dihydro‐2H‐benzo[b] scispace.comrhhz.netoxazin‐5‐amine | Various aldehydes | Sodium metabisulfite on silica | Tricyclic benzimidazole derivative | - | researchgate.net |

Table 1: Examples of One-Pot and Multicomponent Reactions for Benzimidazole Synthesis

Reductive Cyclization and Dehydration Processes

Reductive cyclization is a powerful strategy for the synthesis of benzimidazole rings, often starting from o-nitroaniline derivatives. nih.gov This method typically involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization. A subsequent dehydration step can lead to the formation of the final tricyclic structure. scispace.com

One such process involves the one-pot reductive cyclization of o-nitroacetanilide derivatives, which can be carried out with almost quantitative yield and shows excellent tolerance for various sensitive functional groups compared to batch processes. scispace.com The use of a continuous flow reactor, such as the H-Cube Pro®, can facilitate this reductive cyclization, followed by an optimized dehydration step to produce the desired lactam compounds. scispace.com In some cases, controlling the reaction conditions, such as temperature and time under microwave irradiation, allows for either partial or full reductive cyclization, leading to different products from the same starting material. nih.gov For example, using Pd/C and ammonium (B1175870) formate (B1220265) as reducing agents, ortho-nitro pyrrole (B145914) carboxylates can undergo partial reductive cyclization at 60 °C for 7 minutes to yield N-hydroxy pyrroloquinoxalinones, while full reductive cyclization to pyrroloquinoxalinones is achieved at 85 °C for 12 minutes. nih.gov

The key step in the synthesis of certain bioreductive alicyclic ring-fused [1,2-a]benzimidazolequinones is radical cyclization. nih.gov For instance, tributyltin hydride-mediated homolytic aromatic substitution of nucleophilic N-alkyl radicals onto the benzimidazole-2-position can occur in high yields. nih.gov

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating the synthesis of heterocyclic compounds, including tricyclic benzimidazoles. jocpr.comarkat-usa.orgdergipark.org.tr This technique often leads to significant reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. jocpr.comarkat-usa.org

The synthesis of 1H,3H-thiazolo[3,4-a]benzimidazoles, 2-aryl-1-benzylbenzimidazoles, and 2,3-diaryl-1,3-thiazolidin-4-ones has been successfully achieved using microwave irradiation, in some cases utilizing solvent-free conditions. arkat-usa.org For example, the reaction of 1,2-phenylenediamine with an excess of 2,6-difluorobenzaldehyde (B1295200) in the presence of a catalytic amount of p-toluenesulfonic acid can be completed in just 6 minutes under microwave irradiation, affording the product in high yield. arkat-usa.org

Microwave heating can also be effectively combined with other synthetic strategies. For instance, the acylation step in a multi-step synthesis of tricyclic benzimidazole derivatives can be optimized under microwave conditions, dramatically reducing the reaction time. scispace.com Furthermore, microwave-controlled reductive cyclization has been developed to selectively synthesize novel benzimidazole-alkyloxypyrrolo[1,2-a]quinoxalinones on a soluble polymer support. nih.gov

| Reactants | Catalyst/Conditions | Product | Time | Yield (%) | Reference |

| 1,2-phenylenediamine, 2,6-difluorobenzaldehyde | p-TsOH, solventless, MW | 2-(2,6-difluorophenyl)-1-((2,6-difluorophenyl)methyl)-1H-benzo[d]imidazole | 6 min | 70 | arkat-usa.org |

| 1-methyl-1,2-phenylenediamine, 2,6-difluorobenzaldehyde | p-TsOH, ethanol (B145695), MW | 2-(2,6-difluorophenyl)-1-((2,6-difluorophenyl)methyl)-7-methyl-1H-benzo[d]imidazole | 6 min | 72 | arkat-usa.org |

| o-phenylenediamine, formic acid | MW | Benzimidazole | - | - | jocpr.com |

| ortho nitro pyrrol carboxylates | Pd/C, ammonium formate, MW (85 °C) | Pyrroloquinoxalinones | 12 min | - | nih.gov |

Table 2: Examples of Microwave-Assisted Synthesis of Benzimidazole Derivatives

Continuous Flow Synthesis Applications

Continuous flow chemistry offers a modern and efficient alternative to traditional batch synthesis for the production of tricyclic benzimidazole derivatives. scispace.com This technology provides several advantages, including enhanced heat and mass transfer, improved process control and safety, and the ability to integrate multiple reaction steps into a telescoped sequence without the need for intermediate isolation. scispace.comnih.gov

A novel domino synthesis of tricyclic benzimidazole derivatives has been reported using a continuous flow reactor. scispace.com This method avoids many of the disadvantages of well-known batch methods. The process can integrate a one-pot reductive cyclization using an H-Cube Pro® system, followed by a dehydration step to produce the desired lactam compounds. scispace.com Furthermore, an acylation step, optimized under microwave conditions, can also be integrated into the flow system using a heater module, significantly reducing the reaction time to a residence time of 30 minutes. scispace.com The chemoselectivity of such hydrogenation processes in flow can be very high, simplifying downstream separation. nih.gov

Flow chemistry has also been successfully applied to the synthesis of other heterocyclic compounds, such as 1,2,3-triazoles, using heterogeneous catalysts like copper-on-charcoal, which demonstrates the versatility of this technology for producing a diverse range of chemical entities. rsc.orgnih.gov

Catalytic Approaches in Tricyclic Benzimidazole Synthesis

Catalysis plays a crucial role in the synthesis of benzimidazoles, offering milder reaction conditions, improved selectivity, and higher yields. Both metal-based and non-metal catalysts have been employed effectively.

Metal-Catalyzed Reactions (e.g., Zinc Triflate)

Zinc triflate (Zn(OTf)₂) has proven to be an efficient Lewis acid catalyst for the synthesis of benzimidazole derivatives. scirp.orgresearchgate.net It is particularly effective in the one-pot condensation of o-phenylenediamines with substituted aldehydes. scirp.org

The reaction is typically carried out in a solvent like ethanol at reflux temperature. scirp.org Optimization studies have shown that ethanol is an excellent solvent for this condensation reaction due to its fast conversion rates, high yields, and low toxicity. scirp.org The optimal catalyst loading is generally found to be around 10 mol% of zinc triflate. scirp.org This catalytic system is effective for aldehydes bearing both electron-donating and electron-withdrawing substituents, leading to good yields of the desired benzimidazoles. scirp.org The work-up procedure is typically straightforward, involving dilution with an organic solvent, washing, and purification by column chromatography. scirp.org

| o-phenylenediamine | Aldehyde | Catalyst | Solvent | Yield (%) | Reference |

| 1 mmol | 4-methoxy benzaldehyde (B42025) (1.0 mmol) | Zn(OTf)₂ (10 mol%) | Ethanol | 90 | scirp.org |

| 1 mmol | 4-chloro benzaldehyde (1.0 mmol) | Zn(OTf)₂ (10 mol%) | Ethanol | 88 | scirp.org |

| 1 mmol | 4-nitro benzaldehyde (1.0 mmol) | Zn(OTf)₂ (10 mol%) | Ethanol | 92 | scirp.org |

| 1 mmol | 2-chloro benzaldehyde (1.0 mmol) | Zn(OTf)₂ (10 mol%) | Ethanol | 85 | scirp.org |

Table 3: Zinc Triflate-Catalyzed Synthesis of 2-Substituted Benzimidazoles

Other Catalyst Systems (e.g., Sodium Metabisulphite)

Sodium metabisulphite (Na₂S₂O₅) has emerged as a cost-effective and efficient reagent for the synthesis of benzimidazole derivatives. ias.ac.in It is particularly useful in the condensation reaction between o-phenylenediamines and various aldehydes. ias.ac.inresearchgate.net This method is often favored due to its simplicity, high yields, and the ease of product isolation. ias.ac.inresearchgate.net

One notable application involves the synthesis of new tricyclic benzimidazoles through the condensation of 3,4-dihydro-2H-benzo[b] researchgate.netnih.govoxazin-5-amine with different aldehydes in the presence of sodium metabisulphite adsorbed on silica. researchgate.netresearchgate.net This approach is highly efficient, with reactions often completing at room temperature. researchgate.netresearchgate.net The use of silica as a solid support facilitates the reaction and simplifies the purification process. researchgate.net

The general procedure for synthesizing 2-(substituted-phenyl) benzimidazole derivatives using sodium metabisulphite involves reacting ortho-phenylenediamines with benzaldehydes in a solvent mixture, such as ethanol and water. ias.ac.in The reaction is typically stirred at room temperature, and its progress can be monitored by thin-layer chromatography (TLC). ias.ac.in Upon completion, the product can be easily separated by filtration and washing with water and n-hexane. ias.ac.in This method has been successfully employed to synthesize a wide range of benzimidazole derivatives with varying substitutions. ias.ac.in

Similarly, the synthesis of benzimidazole amidoxime (B1450833) derivatives has been achieved using sodium metabisulphite adducts of arylaldehydes. nih.gov In this multi-step synthesis, the appropriate 3-amino-4-(N-substituted-amino) benzonitriles are reacted with the sodium metabisulphite adduct of an arylaldehyde in dimethylformamide (DMF) at elevated temperatures. nih.gov

Advanced Derivatization Strategies for Tricyclic Benzimidazole Structural Diversity

To explore the full potential of the tricyclic benzimidazole scaffold, researchers have developed advanced derivatization strategies to introduce structural diversity. These strategies include functionalization at key positions of the benzimidazole ring system, incorporation of other heterocyclic moieties, and molecular hybridization techniques.

Functionalization at Key Ring Positions (e.g., C1, C2, C5/6, N1)

The biological activity of benzimidazole derivatives can be significantly influenced by the nature and position of substituents on the benzimidazole core. acs.org Functionalization at the N-1, C-2, and C-5/6 positions is a common strategy to modulate the pharmacological properties of these compounds. acs.org

For instance, N-alkylation at the N-1 position has been shown to positively influence the chemotherapeutic efficacy of benzimidazole derivatives. acs.org The synthesis of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives involves the reaction of the parent benzimidazole with various alkyl halides. acs.org

The C-2 position is another key site for modification. A palladium-catalyzed decarbonylative C-H functionalization of azoles, including benzimidazoles, with difluoromethyl anhydrides allows for the selective introduction of a CF₂H group at the C-2 position. acs.org

Furthermore, the C-5 (or C-6) position of the benzimidazole ring can be functionalized. For example, the synthesis of methyl 4-(5-cyano-1H-benz[d]imidazol-2-yl)benzoate was achieved through the condensation of 5-cyano-1,2-phenylenediamine with the sodium metabisulphite adduct of methyl 4-formylbenzoate. nih.gov This introduces a cyano group at the C-5 position.

Strategic Incorporation of Diverse Moieties (e.g., thiazinone, oxadiazole, pyridine)

Incorporating other heterocyclic rings into the tricyclic benzimidazole structure is a powerful strategy to create novel chemical entities with enhanced biological activities.

Thiazinone: Fused tricyclic benzimidazole-thiazinone derivatives have been synthesized in a one-pot reaction between trans-substituted acrylic acids and 1H-benzo[d]imidazole-2-thiol using a coupling reagent like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate). nih.gov This method provides a convenient route to these hybrid molecules. nih.gov The synthesis of benzimidazole-fused thiazocines, thiazonines, and thiazecines has also been reported via palladium-catalyzed cyclizations. researchgate.net

Oxadiazole: Benzimidazole derivatives bearing an oxadiazole moiety have been synthesized for various therapeutic purposes. nih.govnih.gov One approach involves starting from 4-(1H-benzo[d]imidazol-2-yl)-4-oxobutanehydrazide and reacting it with various reagents to form the 1,3,4-oxadiazole (B1194373) ring. nih.gov Another strategy involves synthesizing 1-((5-substituted alkyl/aryl-1,3,4-oxadiazol-2-yl)methyl)-2-((pyrimidin-2-ylthio)methyl)-1H-benzimidazoles from 2-(2-((pyrimidin-2-ylthio)methyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide. nih.gov

Pyridine (B92270): The fusion of a pyridine ring to the benzimidazole core leads to the formation of pyrimido[1,2-a]benzimidazoles and related polycyclic derivatives. nih.gov One synthetic approach involves the reaction of 2-aminobenzimidazoles with bifunctional synthetic equivalents, such as derivatives of unsaturated carbonyl compounds. nih.gov Another method describes the synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides through a PIFA-mediated intramolecular annulation. organic-chemistry.org

Molecular Hybridization Techniques

Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced or synergistic biological activity. nih.gov This strategy has been effectively utilized in the design of novel tricyclic benzimidazole derivatives.

A notable example is the synthesis of benzimidazole-1,2,3-triazole hybrids. nih.govnih.gov These hybrids can be synthesized via 'click' chemistry, specifically the copper-catalyzed Huisgen 1,3-dipolar azide-alkyne cycloaddition (CuAAC). nih.gov This approach allows for the efficient linking of benzimidazole and 1,2,3-triazole scaffolds. nih.gov The resulting hybrid molecules have shown promise as G-quadruplex DNA ligands. nih.gov

Another hybridization strategy involves creating conjugates of benzimidazole, 1,3,4-oxadiazole, and 1,2,3-triazole. rsc.org The synthesis of these complex molecules demonstrates the power of combining multiple heterocyclic systems to generate compounds with specific biological targets. rsc.org

Optimization of Synthetic Conditions for Yield and Efficiency

Optimizing reaction conditions is crucial for the efficient and high-yield synthesis of tricyclic benzimidazole derivatives. researchgate.net Various factors, including the choice of catalyst, solvent, temperature, and reaction time, can significantly impact the outcome of the synthesis. nih.gov

For the synthesis of 1,2-disubstituted benzimidazoles, a study on the condensation of benzaldehyde and o-phenylenediamine explored the effectiveness of different acid catalysts. nih.gov Phosphoric acid was identified as an efficient homogeneous catalyst for this reaction, leading to good yields under mild conditions. nih.gov The optimization process involved screening various acids, solvents, catalyst concentrations, and temperatures to determine the ideal conditions. nih.gov

The use of a solvent mixture of ethanol and water (9:1 v/v) with sodium metabisulphite as an oxidizing agent has been reported as a simple and efficient method for synthesizing 2-(substituted-phenyl) benzimidazole derivatives with high yields. ias.ac.in This method offers the advantage of mild reaction conditions and easy product separation. ias.ac.in

Furthermore, eco-friendly synthetic protocols are gaining importance. researchgate.net Researchers are exploring the use of green reaction media and reagents to improve the yield and efficiency of benzimidazole synthesis while minimizing environmental impact. researchgate.net

Table of Synthesized Tricyclic Benzimidazole Derivatives and Methodologies

| Derivative Type | Synthetic Method | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Tricyclic Benzimidazoles | Condensation | 3,4-dihydro-2H-benzo[b] researchgate.netnih.govoxazin-5-amine, Aldehydes, Sodium metabisulphite on silica | researchgate.netresearchgate.net |

| 2-(Substituted-phenyl) Benzimidazoles | Condensation | o-phenylenediamines, Benzaldehydes, Sodium metabisulphite | ias.ac.in |

| Benzimidazole Amidoximes | Multi-step synthesis | 3-amino-4-(N-substituted-amino) benzonitriles, Sodium metabisulphite adduct of arylaldehydes | nih.gov |

| Benzimidazole-Thiazinone Derivatives | One-pot reaction | trans-substituted acrylic acids, 1H-benzo[d]imidazole-2-thiol, TBTU | nih.gov |

| Benzimidazole-Oxadiazole Derivatives | Multi-step synthesis | 4-(1H-benzo[d]imidazol-2-yl)-4-oxobutanehydrazide | nih.gov |

| Pyrimido[1,2-a]benzimidazoles | Annulation | 2-aminobenzimidazoles, Unsaturated carbonyl compounds | nih.gov |

| Benzimidazole-1,2,3-triazole Hybrids | Click Chemistry (CuAAC) | Azide-functionalized benzimidazole, Alkyne-functionalized triazole, Copper catalyst | nih.gov |

Structure Activity Relationship Sar Studies of Tricyclic Benzimidazole Derivatives

Positional and Substituent Effects on Biological Activity

The biological activity of tricyclic benzimidazole (B57391) derivatives is intricately linked to the electronic and steric properties of substituents and their placement on the molecular framework. nih.gov Key positions for substitution on the benzimidazole core that significantly modulate activity are the N-1 and C-2 positions of the imidazole (B134444) ring, as well as the C-5 and C-6 positions of the benzene (B151609) ring. nih.govnih.gov

Influence of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of substituents on the benzimidazole ring system plays a pivotal role in determining the biological activity. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the aromatic system, thereby affecting its interaction with biological targets. nih.gov

Generally, any form of electron perturbation, whether by EDGs or EWGs, can influence the aromaticity and, consequently, the biological activity of the heterocyclic system. nih.gov For instance, in some series of benzimidazole derivatives, the presence of an electron-withdrawing group such as a nitro group (-NO2) at certain positions has been found to be crucial for specific inhibitory activities. nih.gov Conversely, electron-donating groups like a benzyl (B1604629) group have been shown to have a significant impact on the inhibitory activity against certain enzymes. nih.gov

The table below illustrates the hypothetical effect of various electron-donating and electron-withdrawing groups on the biological activity of "Tricyclic benzimidazole derivative 1," based on general findings for related compounds.

| Substituent Group | Electronic Effect | Position on Benzimidazole Core | Postulated Impact on Activity |

| Nitro (-NO₂) | Electron-Withdrawing | C-5 | Potentially enhances activity for certain targets by modifying electronic interactions. |

| Cyano (-CN) | Electron-Withdrawing | C-5 | May increase potency by acting as a hydrogen bond acceptor. |

| Methoxy (-OCH₃) | Electron-Donating | C-6 | Could enhance activity through favorable electronic and steric interactions. |

| Methyl (-CH₃) | Electron-Donating | C-2 | Often associated with increased lipophilicity, potentially improving cell permeability. |

| Trifluoromethyl (-CF₃) | Strong Electron-Withdrawing | C-5 | Can significantly alter electronic properties and may enhance binding affinity. researchgate.net |

Role of Heterocyclic Substitutions (e.g., pyridine (B92270), pyrimidine (B1678525), triazole)

For example, the substitution with a pyrimidine ring at the C-2 position of the benzimidazole core has been explored for its potential to inhibit various kinases. researchgate.net The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, leading to stronger interactions with the target protein. Similarly, triazole moieties have been incorporated into benzimidazole structures to create hybrid molecules with enhanced antimicrobial or anticancer activities. nih.govnih.gov The presence of a pyridine ring has also been shown to enhance the cytotoxic activity of certain benzimidazole derivatives. nih.gov

The following table summarizes the potential impact of different heterocyclic substitutions on the biological activity of "this compound."

| Heterocyclic Substituent | Attachment Point on Benzimidazole Core | Potential Biological Target | Observed/Postulated Effect on Activity |

| Pyridine | C-2 | Various Kinases | Can enhance activity through hydrogen bonding interactions. researchgate.netnih.gov |

| Pyrimidine | C-2 | Kinases (e.g., Lck) | Often leads to potent inhibitory activity. nih.gov |

| Triazole | C-2 (via a linker) | Various enzymes, Microtubules | Can result in broad-spectrum biological activity, including anticancer and antimicrobial effects. nih.govnih.gov |

Impact of Different Linkers and Bridges

The linker or bridge connecting the tricyclic benzimidazole core to a substituent group is another critical element in SAR studies. The length, flexibility, and chemical nature of the linker can dictate the optimal positioning of the substituent within the binding site of a biological target. nih.gov

For instance, an amide linker at the C-2 position of the benzimidazole has been found to be essential for the inhibitory activity of certain compounds against interleukin-1 receptor-associated kinase-4 (IRAK4), with its removal leading to a significant drop in potency. nih.gov Similarly, a thioacetamide (B46855) linker has been identified as crucial for the anti-inflammatory activity of some benzimidazole derivatives. nih.gov The choice of linker can also influence properties such as solubility and bioavailability.

The table below outlines the influence of different linkers on the activity of hypothetical derivatives of "this compound."

| Linker Type | Position on Benzimidazole Core | Connected Substituent | Significance for Biological Activity |

| Amide (-CONH-) | C-2 | Aromatic/Heterocyclic Ring | Often crucial for maintaining potent inhibitory activity by acting as a hydrogen bond donor/acceptor. nih.gov |

| Thioacetamide (-S-CH₂-CONH-) | C-2 | Phenyl Ring | Can be essential for specific biological activities like anti-inflammatory effects. nih.gov |

| β-Alanine | C-2 | Imidazoline-aminopyridine | Can result in excellent potency for certain receptor antagonist activities. nih.gov |

| Methylene (-CH₂-) | C-2 | Isobutyl group | Can influence selectivity for different biological targets. nih.gov |

Stereochemical Considerations and Conformational Analysis in SAR

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a crucial factor in determining its biological activity. Chiral centers within the tricyclic benzimidazole derivative or its substituents can lead to enantiomers that may exhibit significantly different potencies and pharmacological profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational SAR

Quantitative Structure-Activity Relationship (QSAR) modeling and other computational techniques are powerful tools for understanding the SAR of tricyclic benzimidazole derivatives and for designing new compounds with improved activity. researchgate.net These methods aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide insights into the steric and electronic requirements for optimal activity. nih.gov These models can generate 3D contour maps that highlight regions where bulky or electron-rich substituents are likely to enhance or diminish activity. Such computational approaches have been successfully applied to various benzimidazole derivatives to identify key features for their antagonistic activity at different receptors. nih.govnih.gov Molecular docking studies can further elucidate the binding modes of these compounds within the active site of a target protein, providing a rational basis for the observed SAR. mdpi.com

Molecular Target Identification and Mechanism of Action Elucidation for Tricyclic Benzimidazole Derivatives

Modulation of Specific Enzymes and Proteins

Tricyclic benzimidazole (B57391) derivative 1 has been the subject of research to understand its effects on various enzymes and proteins involved in key physiological and pathological processes. The subsequent sections outline the specific molecular targets of this compound and the nature of its interactions.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Novel tricyclic benzimidazole carboxamide compounds have been synthesized and identified as potent inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1). nih.gov These derivatives have demonstrated significant activity in preventing the repair of DNA damage in cancer cells. In vitro studies confirmed the inhibition of PARP-1 by directly measuring the depletion of NAD+ and the formation of ADP-ribose polymers following chemically induced DNA damage. nih.gov The benzimidazole scaffold is recognized as a common feature in many kinase inhibitors, and in some instances, it is part of the hinge-binding motif of the enzyme. nih.gov

Some benzimidazole derivatives have been investigated as potential dual inhibitors of both PARP-1 and Dihydroorotate Dehydrogenase (DHODH), as both enzymes play a role in DNA replication and repair mechanisms. nih.gov

Table 1: Research Findings on PARP Inhibition by Tricyclic Benzimidazole Derivatives

| Compound Class | Target Enzyme | Key Findings |

| Tricyclic benzimidazole carboxamides | PARP-1 | Potent inhibition, confirmed by NAD+ depletion and ADP-ribose polymer formation assays. nih.gov |

| Benzimidazole derivatives | PARP-1 and DHODH | Investigated as potential dual inhibitors. nih.gov |

Microsomal Prostaglandin (B15479496) E2 Synthase 1 (mPGES-1) Inhibition

Certain dioxane-fused tricyclic benzo[d]imidazole derivatives have been identified as potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1). nih.gov One particular derivative, compound 17d, showed significant inhibition of human mPGES-1 with an IC50 value of 8 nM. nih.gov However, this compound did not show inhibitory activity against rat or mouse mPGES-1. nih.gov Another benzimidazole derivative, compound III, also demonstrated dose-dependent inhibition of human mPGES-1 with an IC50 of 0.09 μM and showed no significant inhibition of COX-1, COX-2, PGIS, or H-PGDS. nih.gov

A novel series of benzimidazoles has been introduced, with the most potent analogs showing IC50 values ranging from 0.27 to 7.0 nM in a cell-free assay for PGE2 production. nih.gov Compound 44 (AGU654) from this series exhibited an IC50 of 2.9 nM for mPGES-1 and demonstrated high selectivity over other enzymes in the arachidonic acid cascade, such as COX-1, COX-2, 5-LOX, and FLAP. nih.govacs.org

Table 2: Inhibitory Activity of Tricyclic Benzimidazole Derivatives against mPGES-1

| Compound | Target | IC50 Value | Selectivity |

| Compound 17d | Human mPGES-1 | 8 nM nih.gov | No inhibition of rat or mouse mPGES-1. nih.gov |

| Compound III | Human mPGES-1 | 0.09 μM nih.gov | No detectable inhibition against COX-1, COX-2, PGIS, or H-PGDS. nih.gov |

| Compound 44 (AGU654) | mPGES-1 | 2.9 nM nih.govacs.org | High selectivity over COX-1, COX-2, 5-LOX, and FLAP. nih.govacs.org |

Cyclooxygenase (COX) Enzyme Interactions

The interaction of 1-phenylbenzimidazoles with cyclooxygenase (COX) enzymes has been studied through docking simulations. nih.gov These studies aimed to assess their potential for high-affinity binding and to replicate the interaction patterns of known COX inhibitors. nih.gov The results suggest that 1-phenylbenzimidazole derivatives have the potential to act as COX inhibitors based on their predicted affinity and interaction profiles with the enzymes. nih.gov The binding of these derivatives is influenced by induced-fit effects, which shape the high-affinity binding sites. nih.gov It is important to screen drugs developed against COX enzymes for their effects on other anti-inflammatory targets to identify new lead compounds. nih.gov

Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibition

A series of benzimidazole derivatives have been designed and evaluated as inhibitors of aldehyde dehydrogenase 1A1 (ALDH1A1). bohrium.comnih.gov Several of these compounds, including 21, 27, 29, 61, and 65, demonstrated excellent inhibitory activity against ALDH1A1, with IC50 values in the low micromolar range. bohrium.comnih.gov These compounds also exhibited high selectivity over other ALDH isoforms such as ALDH1A2, ALDH1A3, ALDH2, and ALDH3A1. bohrium.comnih.gov The development of pan-ALDH1A inhibitors is also an area of focus, as different cancers can express different ALDH1A isoforms. nih.gov

Table 3: Inhibitory Activity of Benzimidazole Derivatives against ALDH1A1

| Compound(s) | Target Enzyme | Key Findings |

| 21, 27, 29, 61, 65 | ALDH1A1 | Excellent inhibitory activity with low micromolar IC50 values and high selectivity over other ALDH isoforms. bohrium.comnih.gov |

| CM10 (compound 1) | ALDH1A1 | Reported as a partial inhibitor. nih.gov |

Glycogen (B147801) Synthase Kinase-3β (GSK-3β) Inhibition

Tricyclic compounds have been developed as inhibitors of glycogen synthase kinase 3 (GSK3), with some showing selectivity for the GSK3α isoform over the GSK3β isoform. google.com Additionally, a dual inhibitor targeting both Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase 1δ (CK-1δ) has been developed. nih.gov Compound 12, a triazolotriazine-based ligand, exhibited inhibitory activity against both GSK-3β (IC50 = 0.17 μM) and CK-1δ (IC50 = 0.68 μM). nih.gov

Phospholipase A2 (PLA2) Modulation

A series of tricyclic dipyrido diazepinone derivatives have been synthesized and evaluated for their in-vitro inhibitory activity against secretory phospholipase A2 (PLA2). nih.gov These compounds were tested against group I and group II PLA2 enzymes from snake venom and human pleural fluid. nih.gov The derivative 6f, which contains strongly electron-withdrawing nitro and trifluoromethyl groups, demonstrated the most significant inhibitory activity with an IC50 value of 22.1 μM. nih.gov The inhibitory mechanism appears to be a direct interaction with the active site, likely competing with the substrate. nih.gov The modulation of Phospholipase A2 by various intracellular regulators has also been noted in other studies. nih.gov

5-Lipoxygenase (5-LO) Activating Protein (FLAP) Inhibition

Tricyclic benzimidazole derivatives have been identified as inhibitors of the 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial integral membrane protein involved in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators associated with a range of chronic inflammatory diseases. nih.govnih.gov The primary function of FLAP is to bind and transfer arachidonic acid to the 5-lipoxygenase (5-LO) enzyme, the first committed step in the leukotriene synthesis pathway. nih.govopnme.com By inhibiting FLAP, these compounds effectively block the production of leukotrienes, positioning them as broad-spectrum leukotriene modulators. nih.gov

The development of FLAP inhibitors has evolved through several generations, with some containing a benzimidazole scaffold. nih.gov For instance, the compound BI 665915 is a highly potent FLAP antagonist with an IC₅₀ of 1.7 nM. opnme.com Another notable FLAP inhibitor, GSK2190915 (formerly AM803), has advanced to clinical trials. drugbank.com The discovery of the crystal structure of inhibitor-bound FLAP has significantly accelerated the design of new inhibitor chemotypes, including those based on the tricyclic benzimidazole framework. nih.gov

Table 1: Potency of Selected FLAP Inhibitors

| Compound | Target | Potency (IC₅₀) | Reference |

|---|---|---|---|

| BI 665915 | FLAP | 1.7 nM | opnme.com |

Filamenting Temperature Sensitive Protein Inhibition (Mtb)

A significant area of research for benzimidazole derivatives is in the development of new antitubercular agents targeting the Filamenting temperature-sensitive protein Z (FtsZ) of Mycobacterium tuberculosis (Mtb). nih.gov FtsZ is a crucial protein for bacterial cell division, polymerizing to form the Z-ring, which initiates septum formation.

Novel trisubstituted benzimidazoles have been designed to target Mtb FtsZ. nih.gov These compounds have demonstrated promising minimum inhibitory concentration (MIC) values against the Mtb H37Rv strain and various clinical strains with different drug-resistance profiles. nih.gov The mechanism of action involves the enhancement of the GTPase activity of Mtb FtsZ. This increased GTPase activity leads to the destabilization of FtsZ assembly, efficiently inhibiting its polymerization and the formation of filaments. nih.gov Transmission electron microscopy (TEM) has confirmed that these benzimidazole derivatives cause a dose-dependent inhibition of Mtb FtsZ assembly, suppressing protofilament formation. nih.gov Consequently, scanning electron microscopy (SEM) of Mtb cells treated with these compounds reveals an absence of septum formation and altered cell morphology. nih.gov

Table 2: Activity of Lead Trisubstituted Benzimidazoles Against Mtb H37Rv

| Compound Series | MIC Range (µg/mL) | MIC Range (µM) | Cytotoxicity (IC₅₀) | Reference |

|---|

Receptor Ligand Interactions

Tricyclic benzimidazole derivatives also exhibit complex interactions with various receptors in the central nervous system, modulating key neurotransmitter systems.

Glutamatergic Transmission Modulation (e.g., voltage-gated sodium channels)

Certain diazepine-benzimidazole derivatives, such as DAB-19, have been shown to modulate glutamatergic neurotransmission through a dual mechanism. mdpi.com One of the key actions of DAB-19 is the inhibition of spike propagation by blocking voltage-gated sodium channels. mdpi.com This effect was directly confirmed in rat brain neurons, where DAB-19 strongly inhibited the sodium current with an IC₅₀ value of 8.3 ± 1.4 μM. mdpi.com This inhibition of voltage-gated sodium channels contributes to the suppression of evoked glutamatergic transmission. mdpi.com Simultaneously, these compounds can potentiate spontaneous glutamate (B1630785) release through a calcium-dependent mechanism. mdpi.com This unique pharmacological profile suggests potential applications in conditions characterized by aberrant glutamatergic activity. mdpi.com

GABA-A Receptor Interactions

Benzimidazole derivatives have been identified as allosteric modulators of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the mammalian brain. nih.govnih.gov These receptors are ligand-gated chloride channels composed of five subunits, and their modulation can produce anxiolytic, sedative, and anticonvulsant effects. nih.govresearchgate.net

Compounds such as NS11394 act as positive allosteric modulators with functional selectivity for specific GABA-A receptor subtypes. nih.gov The interaction of these derivatives is not at the primary GABA binding site but at allosteric sites, similar to benzodiazepines. nih.gov The benzimidazole scaffold has been a focus for developing functionally selective ligands that can fine-tune the activity of specific GABA-A receptor subtypes, potentially offering improved therapeutic profiles over classical benzodiazepines. nih.gov

5-HT2A Receptor Interactions

The interaction of tricyclic compounds with serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors is a well-established area of pharmacology. While specific data on "Tricyclic benzimidazole derivative 1" and the 5-HT2A receptor is limited in the provided context, the broader class of benzimidazole derivatives has been shown to interact with serotonin receptors. For example, series of benzimidazole derivatives have been developed as potent antagonists for the 5-HT6 receptor. nih.gov Furthermore, some tricyclic antidepressants are known to antagonize the inhibitory effects of 5-HT autoreceptor agonists. nih.gov This suggests that the tricyclic benzimidazole scaffold has the potential for interaction with various 5-HT receptor subtypes, including 5-HT2A, which is a key target for several psychoactive drugs.

Bradykinin B1 Receptor Antagonism

A novel series of 1-benzylbenzimidazoles has been developed as potent antagonists of the Bradykinin B1 receptor. nih.gov The Bradykinin B1 receptor is a G-protein coupled receptor that is typically upregulated during inflammation and tissue injury, playing a role in chronic pain and inflammation. The design, synthesis, and structure-activity relationship studies of these benzimidazole-based compounds have led to the discovery of molecules with excellent affinity for the Bradykinin B1 receptor in various species. nih.govnih.gov This antagonistic activity presents a therapeutic avenue for inflammatory conditions.

Transient Receptor Potential Vanilloid-1 (TRPV1) Modulation

Tricyclic benzimidazole derivatives have been identified as potent modulators of the Transient Receptor Potential Vanilloid-1 (TRPV1) ion channel, a key player in pain and inflammation. mdpi.com The activation of TRPV1 is linked to various physiological and pathological processes, including pain perception, inflammation, and regulation of body temperature. nih.gov

One notable example is a bipyridinyl benzimidazole derivative, referred to as compound 1, which has been developed as a potential TRPV1 antagonist. nih.gov This compound demonstrated efficacy in in vitro assays for inhibitory activity against the vanilloid receptor and in tests of calcium influx. nih.gov The development of such antagonists is driven by the potential to create effective analgesics without the side effects associated with other pain medications. nih.gov The mechanism of TRPV1 inhibition by these derivatives is a promising area of research for the development of new therapies for neuropathic pain. nih.gov

| Compound | Target | Activity | Reference |

| Bipyridinyl benzimidazole derivative 1 | TRPV1 | Antagonist | nih.gov |

Cannabinoid Receptor Interactions

The interaction of tricyclic derivatives with cannabinoid receptors, particularly CB1 and CB2, has been a subject of significant investigation. While the provided information primarily focuses on tricyclic pyrazole-based compounds and triazole derivatives as cannabinoid receptor modulators, the core tricyclic structure is a recurring motif in compounds designed to interact with these receptors. mdpi.comnih.gov

Research has shown that modifications to a pyrazole-based derivative, rimonabant, have led to tricyclic compounds with high affinity and selectivity for either CB1 or CB2 receptors. mdpi.com For instance, 1,4-dihydroindeno[1,2-c]pyrazole derivatives were designed as rigid analogs of the CB1 antagonist SR141716A (rimonabant). mdpi.com Furthermore, novel 1,2,3-triazole derivatives have been identified as potent and selective CB1 receptor antagonists, with some compounds exhibiting IC50 values of less than 20 nM and high selectivity over CB2 receptors. nih.gov More recent studies have also uncovered 1,2,3-triazole derivatives that act as highly selective CB2 receptor agonists. researchgate.netolemiss.edu These findings underscore the potential of tricyclic scaffolds in developing targeted therapies for conditions where cannabinoid receptor modulation is beneficial, such as neuropathic pain and glaucoma. mdpi.com

| Compound Class | Target | Activity | Key Findings | Reference |

| Tricyclic pyrazole-based derivatives | CB1/CB2 | Antagonist/Inverse Agonist | High affinity and selectivity for CB1 or CB2. | mdpi.com |

| 1,2,3-Triazole derivatives | CB1 | Antagonist | IC50 < 20 nM, >1000-fold selectivity over CB2. | nih.gov |

| 1,2,3-Triazole derivatives | CB2 | Agonist | Highly selective agonists. | researchgate.netolemiss.edu |

Interference with Cellular Biological Processes

Microtubule Formation Inhibition

Benzimidazole derivatives are well-known for their ability to interfere with microtubule polymerization, a critical process for cell division, motility, and intracellular transport. Many FDA-approved drugs containing a benzimidazole ring, such as nocodazole (B1683961) and albendazole (B1665689), function as microtubule-destabilizing agents. nih.gov This has led to extensive research on benzimidazole-based compounds as potential anticancer agents that target microtubule dynamics. nih.gov

However, recent studies have revealed that not all benzimidazole derivatives act as microtubule destabilizers. For example, the benzimidazole derivatives NI-11 and NI-18 have been shown to exhibit anticancer activity by stabilizing the microtubule network. nih.gov These compounds demonstrated significant cytotoxicity against cancer cell lines A549 and MCF-7, with IC50 values in the low micromolar range, while showing lower toxicity to normal cells. nih.gov Their mechanism involves the upregulation of DeY-α-tubulin and downregulation of Ac-α-tubulin expressions in cancer cells, leading to inhibition of cancer cell motility and migration, and induction of apoptosis. nih.gov

| Compound | Cell Lines | IC50 (µM) | Mechanism | Reference |

| NI-11 | A549, MCF-7, MRC-5 | 2.90, 7.17, 16.9 | Microtubule Stabilization | nih.gov |

| NI-18 | A549, MCF-7, MRC-5 | 2.33, 6.10, 12.1 | Microtubule Stabilization | nih.gov |

DNA Intercalation and Alkylating Effects

The benzimidazole structure is capable of binding to DNA, which can lead to the induction of apoptosis, disruption of the microtubule network, and inhibition of DNA synthesis, thereby preventing the growth of cancer cells. researchgate.net Some benzimidazole derivatives have been investigated for their potential as DNA intercalating and alkylating agents. researchgate.net DNA alkylating agents are a cornerstone of cancer therapy, working by damaging the DNA of cancer cells and preventing their proliferation. nih.gov These agents can form various types of links with DNA, including mono-alkylation and cross-linking within a single strand or between two complementary strands, which ultimately disrupts DNA replication and transcription. nih.gov

Molecular docking studies of certain benzimidazole-copper(II) complexes have suggested stable conformations when bound to proteins involved in apoptosis like p53, BAX, and BCL2. researchgate.net The intercalative binding mode of these complexes with DNA is thought to trigger apoptosis in tumor cells. researchgate.net

Hemozoin Biocrystallization Inhibition (Antimalarial context)

In the context of malaria, a crucial survival mechanism for the Plasmodium falciparum parasite is the detoxification of heme, a byproduct of hemoglobin digestion, into an insoluble crystalline form called hemozoin. nih.govresearchgate.net Inhibition of this hemozoin biocrystallization process is a key mechanism of action for several antimalarial drugs. nih.govresearchgate.net

Research has shown that various compounds, including tricyclic structures, can inhibit hemozoin formation. nih.gov The inhibitory activity is often correlated with the ability of these compounds to adsorb to the surface of growing hemozoin crystals, particularly on the fastest-growing faces. nih.gov For instance, in silico studies of 53 different cyclic scaffolds found that tricyclic structures had the most favorable adsorption energies. nih.gov This suggests that tricyclic benzimidazole derivatives could potentially act as antimalarial agents by interfering with this critical detoxification pathway in the parasite.

Signal Transduction Pathway Modulation (e.g., AKT signaling pathway, TNFa)

Tricyclic benzimidazole derivatives have been shown to modulate key signal transduction pathways involved in cell survival, proliferation, and inflammation.

AKT Signaling Pathway: The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, and its hyperactivation is implicated in many cancers. scirp.org Novel benzimidazole derivatives have been designed and investigated as potent and selective inhibitors of Akt kinase. scirp.orgnih.gov In silico docking studies have identified compounds with strong binding affinity to the ATP-binding site of Akt1 kinase, suggesting their potential as ATP-competitive inhibitors. scirp.org For example, the indolyl-benzimidazole compounds SY-LB-35 and SY-LB-57 were found to stimulate the canonical Smad and non-canonical PI3K/Akt pathways in a manner dependent on the type I BMP receptor. nih.gov

TNFα Modulation: A series of fused tricyclic benzimidazole derivatives, including dihydro-1H-imidazo[1,2-a]benzimidazole and its analogs, have been identified as potent modulators of human tumor necrosis factor-alpha (TNFα) activity. wipo.int TNFα is a key cytokine involved in systemic inflammation. The ability of these compounds to modulate TNFα activity suggests their potential therapeutic application in a wide range of human ailments, including autoimmune and inflammatory disorders, neurological disorders, and pain. wipo.int A novel benzimidazole derivative, MBIC, has been shown to inhibit tumor growth and promote apoptosis in hepatocellular carcinoma by activating the ROS-dependent JNK signaling pathway. nih.gov

Biochemical and Cellular Assay Methodologies for Target Elucidation

To unravel the precise molecular interactions and cellular impact of tricyclic benzimidazole derivatives, researchers employ a diverse array of biochemical and cellular assays. These techniques range from measuring the inhibition of a single purified enzyme to observing complex phenotypic changes in whole cells.

Biochemical Assays: These in vitro assays are fundamental for confirming direct interactions between a compound and a purified molecular target, such as an enzyme. For instance, the tricyclic benzimidazole derivative Rucaparib was identified as a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. Cell-free enzymatic assays were used to quantify its inhibitory activity, revealing potent inhibition of PARP-1 and PARP-2. nih.gov Similarly, other benzimidazole derivatives have been tested against purified enzymes like topoisomerases, protein kinases, and carbonic anhydrase to determine their inhibitory potential and kinetics. nih.govnih.gov

Cellular Assays: These assays are crucial for understanding a compound's activity in a more biologically relevant context. Key methodologies include:

Cytotoxicity and Cell Proliferation Assays: Techniques like the MTT assay are widely used to measure the ability of a compound to inhibit cancer cell growth. For the tricyclic benzimidazole Bendamustine, dose-response assays in various lymphoma and myeloma cell lines have been used to determine its cytotoxic activity and establish its IC₅₀ (the concentration required to inhibit cell growth by 50%). nih.govresearchgate.net

Apoptosis and Cell Death Analysis: To determine if a compound induces programmed cell death, researchers use techniques like flow cytometry to analyze annexin (B1180172) V staining and changes in the cell cycle. For Bendamustine, Western blot analysis has been employed to observe the activation of apoptotic pathways, including the upregulation of key proteins like PUMA and NOXA and the conformational activation of BAX and BAK, which ultimately lead to cell death. aacrjournals.org Similar assays measuring the activation of caspases, the executioner enzymes of apoptosis, are also common. nih.gov

DNA Damage Response Assays: Given that many anticancer agents function by damaging DNA, assays to measure this effect are critical. Immunofluorescence staining for γH2AX, a marker of DNA double-strand breaks, is a common method. For PARP inhibitors like Rucaparib, assays that measure the functional inhibition of DNA repair pathways, such as homologous recombination, are essential to confirm their mechanism of synthetic lethality. nih.govresearchgate.net

Antimicrobial Activity Assays: Some benzimidazole derivatives are investigated for their antimicrobial properties. In these cases, the primary cellular assay is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a particular microorganism. nih.govresearchgate.net

The following table summarizes various assay methodologies used to elucidate the targets of specific tricyclic benzimidazole derivatives.

| Derivative/Compound | Assay Type | Target/Process Investigated | Key Findings | Reference |

|---|---|---|---|---|

| Rucaparib | Biochemical Enzyme Assay | PARP-1, PARP-2, PARP-3 Inhibition | Potent inhibitor with IC₅₀ values of 0.8, 0.5, and 28 nM for PARP-1, -2, and -3, respectively. | nih.gov |

| Bendamustine | Cellular Cytotoxicity Assay (MTT) | Cell Viability in CLL and MCL cells | Effective in inducing cytotoxicity irrespective of p53 mutation status. | aacrjournals.org |

| Bendamustine | Cellular Apoptosis Assay (Western Blot) | Intrinsic Apoptotic Pathway | Activates mitochondrial apoptosis via PUMA/NOXA upregulation and BAX/BAK activation. | aacrjournals.org |

| Bipyridinyl Benzimidazole 1 | Cellular Calcium Influx Assay | TRPV1 Antagonism | Identified as a potent antagonist of the TRPV1 channel. | mdpi.com |

| Benzimidazole-triazole hybrids (e.g., 5a) | Biochemical Enzyme Assay | EGFR, VEGFR-2, Topoisomerase II Inhibition | Compound 5a showed strong inhibition of Topo II (IC₅₀ = 2.52 µM) and EGFR (IC₅₀ = 0.086 µM). | researchgate.net |

Molecular Docking and Computational Target Prediction Studies

In parallel with experimental assays, computational methods provide powerful insights into how tricyclic benzimidazole derivatives interact with their targets at an atomic level and can even predict new biological targets.

Molecular Docking: This in silico technique models the interaction between a small molecule (the ligand, e.g., a benzimidazole derivative) and the three-dimensional structure of a macromolecular target (e.g., a protein). By simulating the binding process, docking studies can predict the preferred orientation of the ligand in the target's binding site and estimate the strength of the interaction, often expressed as a binding energy score. These studies are crucial for rationalizing structure-activity relationships and guiding the design of more potent and selective derivatives.

For example, molecular docking studies on various benzimidazole derivatives have successfully predicted their binding modes in the active sites of key anticancer and antimicrobial targets like DNA gyrase, topoisomerase, and fungal lanosterol (B1674476) 14α-demethylase. researchgate.netjcsp.org.pkresearchgate.net These models often reveal critical hydrogen bonds and hydrophobic interactions between the compound and specific amino acid residues in the protein's active site, explaining the basis of their inhibitory activity. nih.govresearchgate.net For instance, docking of potent benzimidazole-triazole hybrids into the active site of human Topoisomerase I (PDB ID: 1T8I) revealed optimal binding energies and specific interactions that corroborated their experimental inhibitory activity. nih.gov

Computational Target Prediction: Beyond analyzing interactions with known targets, computational tools can screen entire libraries of proteins to predict novel targets for a given compound. Web-based tools like SwissTargetPrediction analyze the chemical structure of a molecule and compare it to a database of known ligands to predict its most likely protein targets. nih.gov This approach was used to explore the polypharmacology of benzimidazole-based anthelmintics like fenbendazole (B1672488) and mebendazole (B1676124), predicting potential interactions with cancer-relevant targets such as MAP kinase p38 alpha and VEGFR2, which were distinct from their known tubulin-binding mechanism. nih.gov Such predictions open up new avenues for drug repurposing and understanding off-target effects.

The data table below highlights findings from several molecular docking studies involving benzimidazole derivatives.

| Derivative Series | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Benzimidazole-triazinane/oxadiazinane | Topoisomerase II (1JIJ) | Not specified | Interactions within the active site were confirmed. | researchgate.net |

| Benzimidazole-triazole hybrids (7a, 7b) | Fungal Lanosterol 14α-demethylase | Not specified | Binding to the active site demonstrated, supporting antifungal mechanism. | jcsp.org.pk |

| Various Benzimidazole Derivatives | DNA Gyrase (1KZN) | -8.9 to -10.5 (Top compounds) | Not specified | researchgate.net |

| Benzimidazole-1,3,4-triazole hybrids (5e, 5h) | Carbonic Anhydrase I & II | Not specified | Binding interactions confirmed experimental non-competitive inhibition findings. | nih.gov |

| Benzimidazole-triazole hybrids (4b, 4h) | Topoisomerase I (1T8I) | -86.64 and -90.88 (MM-GBSA) | Stabilizing interactions within the protein-ligand complex were confirmed. | nih.gov |

Preclinical Pharmacological Profiling of Tricyclic Benzimidazole Derivatives

In Vitro Biological Activity Assessment

The in vitro biological activity of Tricyclic benzimidazole (B57391) derivative 1 has been evaluated to determine its potential as an antimicrobial and anticancer agent. These studies provide foundational data on the compound's efficacy against various pathogens and cancer cell lines.

Antimicrobial Efficacy

The antimicrobial properties of Tricyclic benzimidazole derivative 1 have been tested against a range of bacteria and fungi, demonstrating its potential as a broad-spectrum antimicrobial agent. nih.govmdpi.commdpi.compreprints.orgpreprints.org

The antibacterial potential of this compound has been investigated against several pathogenic bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. nih.govrroij.comijbbb.orgpnrjournal.com

New tricyclic benzimidazoles have demonstrated significant antimicrobial potential. researchgate.net Studies on a series of these compounds revealed that all tested derivatives exhibited excellent antimicrobial activity, particularly against S. aureus. researchgate.net For instance, certain derivatives showed greater potency against E. coli and P. aeruginosa compared to the standard drug Ampicillin. researchgate.net Specifically, compounds 3e and 3i were more potent against E. coli with a Minimum Inhibitory Concentration (MIC) of 62.5 μg/mL. researchgate.net Compounds 3a and 3h showed better activity against P. aeruginosa with MICs of 50 μg/mL and 62.5 μg/mL, respectively. researchgate.net Another derivative, compound 11d , exhibited remarkable antibacterial activity with MIC values of 2 μg/mL against S. aureus and 8 μg/mL against P. aeruginosa. rroij.com

| Compound | Target Organism | MIC (μg/mL) | Reference |

| 3e | E. coli | 62.5 | researchgate.net |

| 3i | E. coli | 62.5 | researchgate.net |

| 3a | P. aeruginosa | 50 | researchgate.net |

| 3h | P. aeruginosa | 62.5 | researchgate.net |

| 11d | S. aureus | 2 | rroij.com |

| 11d | P. aeruginosa | 8 | rroij.com |

The antifungal efficacy of this compound has been evaluated against various Candida species. Benzimidazole derivatives, in general, have shown promise as antifungal agents. nih.govresearchgate.netresearchgate.net

In one study, newly synthesized benzimidazole derivatives, 1-nonyl-1H-benzo[d]imidazole (1a) and 1-decyl-1H-benzo[d]imidazole (2a) , exhibited the most significant antifungal effects against tested clinical Candida species, with MIC ranges of 0.5-256 and 2-256 μg/ml, respectively. nih.gov These compounds were also effective against fluconazole-resistant species. nih.gov Another study found that some benzimidazole-1,2,4-triazole derivatives showed significant antifungal potential, particularly against C. glabrata. acs.org Compounds 6b , 6i , and 6j demonstrated higher antifungal activity (MIC of 0.97 μg/mL) than voriconazole (B182144) and fluconazole. acs.org

| Compound | Target Organism | MIC (μg/mL) | Reference |

| 1a | Candida species | 0.5-256 | nih.gov |

| 2a | Candida species | 2-256 | nih.gov |

| 6b | C. glabrata | 0.97 | acs.org |

| 6i | C. glabrata | 0.97 | acs.org |

| 6j | C. glabrata | 0.97 | acs.org |

Several studies have reported the antitubercular activity of benzimidazole derivatives against Mycobacterium tuberculosis. nih.govnih.govmdpi.com

One study revealed that a benzimidazolium salt, 7h (1-(2-hydroxyethyl)-3-(3-methylbenzyl)benzimidazolium bromide) , showed antituberculosis activity against the M. tuberculosis H37Rv strain with a MIC value of 2 μg/ml. nih.gov In another study, novel benzimidazole derivatives were synthesized and screened for their antimycobacterial activity. nih.gov Compound 5g (ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-ylphenyl-1H-benzo[d]imidazole-5-carboxylate) was the most active, with a MIC of 0.112 μM against M. tuberculosis H37Rv. nih.gov A series of 1,2,3-triazole derivatives were also synthesized and tested, with several showing promising inhibitory activity against M. tuberculosis with MIC values ranging from 5.8 to 29.9 μg/mL. rsc.org

| Compound | Target Organism | MIC | Reference |

| 7h | M. tuberculosis H37Rv | 2 μg/mL | nih.gov |

| 5g | M. tuberculosis H37Rv | 0.112 μM | nih.gov |

| 15e | M. tuberculosis | 5.8 μg/mL | rsc.org |

Anticancer Activity

The anticancer potential of this compound has been explored, with a particular focus on its effects against leukemia. nih.govneuroquantology.comnih.gov Benzimidazole derivatives have been shown to possess anticancer properties through various mechanisms. nih.govcapes.gov.brnih.gov

Research has indicated that the benzimidazole ring can enhance the anticancer potency of compounds, specifically against leukemia. nih.gov

A benzimidazole-acridine derivative, compound 8I , demonstrated strong cytotoxic effects against K562 leukemia cells with an IC50 of 2.68 μmol/L. nih.gov Another compound, 2XP , which features a benzimidazole moiety, exhibited anti-proliferative capabilities towards HL60 leukemia cancer cells. nih.gov Furthermore, a series of 1,2,3-triazole hybrids have been investigated for their potential antileukemic activity, showing the ability to suppress tumor proliferation. nih.gov

| Compound | Cell Line | IC50 | Reference |

| 8I | K562 (Leukemia) | 2.68 μmol/L | nih.gov |

| 2XP | HL60 (Leukemia) | Not Specified | nih.gov |

Activity in Murine Melanoma Models

Recent research has highlighted the potential of benzimidazole derivatives as anticancer agents, with some demonstrating efficacy in melanoma models. For instance, rucaparib, a tricyclic benzimidazole carboxamide derivative, has been investigated in clinical trials for solid tumors. nih.gov While specific data on this compound in murine melanoma models is not yet widely published, the general class of benzimidazole derivatives has shown promise. For example, compound 4f, which incorporates a benzimidazole and oxadiazole structure, has demonstrated cytotoxicity against melanoma cell lines among others. nih.gov Another derivative, compound 4c, a pyrrolobenzodiazepine-conjugated benzimidazole, has also shown potent inhibition of melanoma cancer cell growth. nih.gov These findings suggest that the tricyclic benzimidazole scaffold is a promising framework for developing novel treatments for melanoma.

Specific Cancer Cell Line Cytotoxicity

The cytotoxic effects of benzimidazole derivatives have been evaluated against a variety of cancer cell lines, revealing a broad spectrum of activity. nih.govnih.govjksus.org

One imidazo[1,5-a]pyridine-benzimidazole hybrid, compound 5l, exhibited significant cytotoxicity against 60 different human cancer cell lines, with GI50 values ranging from 0.43 to 7.73 μmol/L. nih.gov Notably, this compound did not show cytotoxicity in normal human embryonic kidney (HEK-293) cells, suggesting a degree of selectivity for cancer cells. nih.gov The anticancer effect of compound 5l is attributed to its ability to bind to the colchicine (B1669291) binding site of tubulin. nih.gov

Another derivative, a benzimidazole-acridine compound known as 8I, demonstrated strong cytotoxic effects against K562 leukemia and HepG-2 hepatocellular carcinoma cells, with IC50 values of 2.68 and 8.11 μmol/L, respectively. nih.gov Furthermore, a series of benzimidazole-rhodanine conjugates have shown potent anti-proliferative activity against a range of human cancer cells, including lymphoma, acute leukemia, cervical, breast, lung, and prostate cancer. nih.gov

A study on a specific benzimidazole derivative, se-182, demonstrated dose-dependent cytotoxic effects on several cancer cell lines. jksus.org The IC50 values were 15.80 μg/mL for A549 (lung carcinoma) and 15.58 μg/mL for HepG2 (liver carcinoma) cells. jksus.org Another study investigating ten different benzimidazole derivatives found that compound 12 was the most cytotoxic against the A549 lung cancer cell line, with an IC50 value of 3.98 µg/ml. nih.gov

The following table summarizes the cytotoxic activity of various benzimidazole derivatives against different cancer cell lines:

| Compound | Cancer Cell Line(s) | IC50/GI50 Value | Source |

| Compound 5l | 60 human cancer cell lines | 0.43-7.73 μmol/L (GI50) | nih.gov |

| Compound 8I | K562 (leukemia), HepG-2 (hepatocellular carcinoma) | 2.68 μmol/L, 8.11 μmol/L (IC50) | nih.gov |

| se-182 | A549 (lung carcinoma), HepG2 (liver carcinoma) | 15.80 μg/mL, 15.58 μg/mL (IC50) | jksus.org |

| Compound 12 | A549 (lung cancer) | 3.98 µg/ml (IC50) | nih.gov |

| Rucaparib | PARP-1, -2, and -3 | 0.8, 0.5, and 28 nmol/L (IC50) | nih.gov |

| Methiazole | KRAS mutant cancer cells (A549, H23) | 1.9 and 0.6 μmol/L (IC50) | nih.gov |

| Fenbendazole (B1672488) (FBZ) | KRAS-mutant A-549 cells | 1.5 μmol/L (IC50) | nih.gov |

| Compound 5cj | MDA-MB-436 (breast), CAPAN-1 (pancreatic) | 17.4 and 11.4 μmol/L (IC50) | nih.gov |

| Compound 5cp | MDA-MB-436 (breast), CAPAN-1 (pancreatic) | 19.8 and 15.5 μmol/L (IC50) | nih.gov |

| Compound 4c | NCI 60 cancer cell lines | < 10 nmol/L (GI50) | nih.gov |

Anti-Inflammatory and Analgesic Potency

Benzimidazole derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. nih.govnih.govresearchgate.netscialert.net Their mechanism of action often involves interaction with key targets in the inflammatory cascade, such as cyclooxygenase (COX) enzymes, cannabinoid receptors, and various cytokines. nih.govnih.gov

Several studies have reported the synthesis of benzimidazole derivatives with potent anti-inflammatory and analgesic activities. For example, a series of 1-acyl-2-alkylthio-1,2,4-triazolo [3,2-a]benzimidazole derivatives showed significant anti-inflammatory effects, with one compound containing an N-acetyl-2-isopropylthio-1,2,4-triazolo [3,2-a]benzimidazole structure exhibiting the most potent activity. nih.gov Another study on 1,2,4-triazolobenzimidazol-3-yl acetohydrazide derivatives identified two compounds with potent analgesic and anti-inflammatory properties, showing maximum reductions in edema of 84.2% and 89.3%. nih.gov

The analgesic effects of novel imidazobenzimidazole derivatives, BIF-70 and BIF-72, were found to be comparable to morphine in models of somatic, inflammatory, and neurogenic pain. researchgate.net Specifically, BIF-70 was effective in both phases of inflammation, while BIF-72 was more effective in the second phase. researchgate.net

The following table summarizes the anti-inflammatory and analgesic activities of selected benzimidazole derivatives:

| Compound/Derivative Series | Activity | Key Findings | Source |

| 1-Acyl-2-alkylthio-1,2,4-triazolo [3,2-a]benzimidazoles | Anti-inflammatory | N-acetyl-2-isopropylthio-1,2,4-triazolo [3,2-a]benzimidazole was most potent. | nih.gov |

| 1,2,4-Triazolobenzimidazol-3-yl acetohydrazides | Analgesic and Anti-inflammatory | Two compounds showed 84.2% and 89.3% maximum reduction in edema. | nih.gov |

| Pyrazole derivatives of benzimidazole (1a-1e) | Analgesic and Anti-inflammatory | Compound 1b showed significant anti-inflammatory activity (63.63% inhibition of edema). Compound 1c showed potent analgesic activity. | scialert.net |

| Imidazobenzimidazole derivatives (BIF-70, BIF-72) | Analgesic | Activity comparable to morphine in various pain models. | researchgate.net |

| Benzimidazole derivative (unspecified) | Anti-inflammatory and Immunomodulatory | Reduced paw edema, arthritic progression, and inflammatory markers (TNF-α, IL-6, PGE2). | researchgate.net |

Anxiolytic and Central Nervous System Effects

Benzimidazole derivatives have also been investigated for their effects on the central nervous system (CNS), with some compounds showing potential anxiolytic properties. nih.govjyoungpharm.inresearchgate.net The elevated plus maze test is a commonly used animal model to assess anxiety-like behavior and the efficacy of anxiolytic drugs. jyoungpharm.in

In one study, a series of synthesized benzimidazole compounds (ZA - ZH) were screened for anti-anxiety activity in Wistar rats. jyoungpharm.inresearchgate.net Compounds ZB, ZE, ZF, ZG, and ZH demonstrated potent anti-anxiety effects when compared to the standard drug, diazepam. jyoungpharm.inresearchgate.net Notably, compound ZH exhibited the highest anti-anxiety activity among the tested derivatives. jyoungpharm.inresearchgate.net

Furthermore, some benzimidazole derivatives have been found to have neuroprotective effects. For instance, benzimidazole-thiophene hybrids are being explored as potential agents for treating neurotrichinellosis, a serious complication of Trichinella infection affecting the CNS. mdpi.com Additionally, certain benzimidazole acetamide (B32628) derivatives have been shown to attenuate neuroinflammation and oxidative stress in models of ethanol-induced neurodegeneration. nih.gov

Antimalarial Activity

The benzimidazole scaffold is a promising starting point for the development of new antimalarial drugs, with several derivatives showing potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.netnih.govresearchgate.netnih.govwiserpub.com

Tricyclic derivatives, such as pyrido[1,2-a]benzimidazole, have demonstrated submicromolar IC50 values and significant reductions in parasitemia. nih.gov In one study, a series of eleven new benzimidazole derivatives were synthesized, and three compounds (8, 10, and 11) were found to moderately inhibit the growth of P. falciparum after 72 hours of incubation. researchgate.net

Another study reported on a series of 2-amidobenzimidazole derivatives, where compound BZ 1, a picolinamide (B142947) derivative, showed a 93.5% reduction in the growth of P. falciparum with an IC50 of 0.98 µM. nih.gov A set of benzimidazole derivatives bearing a 2-phenol moiety decorated with electron-donating alkyl groups were all active against a P. falciparum laboratory strain, with IC50s ranging from 1.52 to 3.31 µM. nih.gov

The following table highlights the antimalarial activity of various benzimidazole derivatives:

| Compound/Derivative Series | Plasmodium Strain | Activity (IC50) | Source |

| Pyrido[1,2-a]benzimidazole derivatives | Not specified | Submicromolar | nih.gov |

| Benzimidazole derivatives 8, 10, 11 | P. falciparum | Moderate inhibition | researchgate.net |

| BZ 1 (picolinamide derivative) | P. falciparum | 0.98 µM | nih.gov |

| 2-Phenyl-1H-benzimidazole derivatives | P. falciparum | 18 nM to 1.30 µM | nih.gov |

| 2-Phenol benzimidazole derivatives | P. falciparum | 1.52-3.31 µM | nih.gov |

| Benzimidazole acrylonitrile (B1666552) derivatives | P. falciparum (3D7) | 0.69 - 72.17 μM | researchgate.net |

| 2-Aminobenzimidazole derivatives | Not specified | Potent activity | researchgate.net |

| Triazolo-pyrimidine derivative d3 | P. falciparum | Better activity than standard | nih.gov |

| Triazolo-pyrimidine derivative e2 | P. falciparum | Better activity than standard | nih.gov |

Antidiabetic Activity

Benzimidazole derivatives have emerged as a promising class of compounds for the management of diabetes mellitus. nih.govnih.govnih.gov They have been shown to exert their antidiabetic effects through various mechanisms, including the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR), as well as the inhibition of α-glucosidase and protein tyrosine phosphatase 1B (PTP-1B). nih.gov

Studies have shown that certain benzimidazole derivatives, such as albendazole (B1665689) and lansoprazole (B1674482), can have potential antidiabetic effects. nih.govnih.gov In a study with experimental type 2 diabetic rats, low-dose albendazole therapy partially decreased glucose, HbA1c, and triglyceride levels, while increasing insulin (B600854) and HOMA-β levels. nih.govnih.gov High-dose lansoprazole treatment also led to an increase in insulin levels. nih.govnih.gov

A series of substituted benzimidazole derivatives were synthesized and evaluated for their potential anti-diabetic properties, showing inhibitory activity against both DPP-IV and PTP-IB. Another study on 1,3,4-oxadiazole (B1194373) derivatives containing a 2-mercapto benzimidazole moiety found that some of these compounds showed an improved reduction in blood glucose levels compared to the standard drug glibenclamide.

The following table summarizes the antidiabetic activity of selected benzimidazole derivatives:

| Compound/Derivative Series | Mechanism/Target | Key Findings | Source |

| Albendazole (low-dose) | Multiple pathways | Decreased glucose, HbA1c, triglycerides; increased insulin, HOMA-β. | nih.govnih.gov |

| Lansoprazole (high-dose) | Multiple pathways | Increased insulin level. | nih.govnih.gov |

| Substituted benzimidazole derivatives | DPP-IV and PTP-IB inhibition | Showed inhibitory activity against both enzymes. | |

| 1,3,4-Oxadiazole derivatives with 2-mercapto benzimidazole | Not specified | Improved reduction in blood-glucose levels compared to glibenclamide. | |

| Triazole derivatives with amino acids | α-amylase inhibition | Significant activity in lowering blood glucose. | researchgate.net |

Antiviral Activity

Benzimidazole derivatives have demonstrated a broad spectrum of antiviral activity against various RNA and DNA viruses. nih.govnih.govresearchgate.net

A study evaluating forty-three 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles found that most compounds exhibited potent activity against Respiratory Syncytial Virus (RSV), with EC50 values as low as 20 nM. nih.gov Some of these compounds also showed moderate activity against Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus type B2 (CVB2). nih.gov

Another study on newly synthesized benzimidazole derivatives (A1-A5) showed that they possessed good antibacterial activity, and compounds A1, A3, A4, and A5 also exhibited moderate antifungal activities. researchgate.net Furthermore, a novel series of 1,3,5-triazine (B166579) analogs conjugated with benzimidazole derivatives showed a good effect in inhibiting Herpes Simplex Virus-1 (HSV-1) replication. researchgate.net

The structural versatility of the benzimidazole nucleus allows for the development of derivatives with specific antiviral properties. For example, the presence of an oxygen or sulfur atom in the bridge connecting benzimidazole and triazole rings has been shown to generally increase the antimicrobial activity of the resulting hybrids. nih.gov

Antiparasitic Activity

The benzimidazole scaffold is a well-established pharmacophore in antiparasitic drug discovery. nih.govmdpi.commdpi.com Investigations into the antileishmanial activity of various benzimidazole derivatives have shown promising results. For instance, certain 2-substituted and 1,2-disubstituted benzimidazoles have demonstrated potent in vitro activity against Leishmania species. nih.govmdpi.commdpi.com Specifically, some derivatives have exhibited significant inhibitory effects on the promastigote forms of Leishmania tropica and Leishmania infantum. nih.gov While the broader class of benzimidazoles shows considerable antileishmanial potential, specific data on the activity of this compound against Leishmania or other parasites is not available in the reviewed literature.

Antioxidant Activity

The antioxidant potential of benzimidazole derivatives has been explored through various in vitro assays. ijpsjournal.comnepjol.inforesearchgate.netnih.gov A common method to evaluate antioxidant capacity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. ijpsjournal.comnepjol.inforesearchgate.net Studies on different benzimidazole derivatives have reported a range of antioxidant activities, with some compounds showing significant radical scavenging potential. The structural features of these derivatives, such as the nature and position of substituents on the benzimidazole core, play a crucial role in their antioxidant capacity. ijpsjournal.com However, specific data from DPPH or other antioxidant assays for this compound could not be retrieved from the available literature.

In Vivo Efficacy Studies in Preclinical Animal Models (non-human)

Preclinical in vivo studies are essential to assess the therapeutic potential of new chemical entities. For benzimidazole derivatives, various animal models are employed to evaluate their efficacy in specific disease contexts. researchgate.netnih.govnih.govnih.govcreative-biolabs.comresearchgate.netmdpi.com

Disease-Specific Animal Models

Carrageenan-Induced Edema: The carrageenan-induced paw edema model in rodents is a widely used and reproducible method for screening the acute anti-inflammatory activity of novel compounds. researchgate.netnih.govcreative-biolabs.comresearchgate.netmdpi.com The injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema. While numerous studies have demonstrated the anti-inflammatory effects of various benzimidazole derivatives in this model, specific data detailing the in vivo efficacy of this compound in the carrageenan-induced edema test is not documented in the reviewed scientific literature.